
2,2,4-Trimethyl-4-phosphonoadipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-4-phosphonoadipic acid: is an organic compound with the molecular formula C9H17O7P It is a derivative of adipic acid, where the hydrogen atoms on the carbon atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom on the carbon atom at position 4 is replaced by a phosphono group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-4-phosphonoadipic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyladipic acid and a phosphonating agent.
Phosphonation Reaction: The phosphonating agent, such as phosphorus trichloride or phosphorus oxychloride, is reacted with 2,2,4-trimethyladipic acid under controlled conditions to introduce the phosphono group at the desired position.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-4-phosphonoadipic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The compound can undergo substitution reactions where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides.
Scientific Research Applications
2,2,4-Trimethyl-4-phosphonoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoadipic acid involves its interaction with specific molecular targets and pathways. The phosphono group can participate in various biochemical reactions, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Metabolic Pathways: The compound may influence metabolic pathways by altering the activity of enzymes involved in these processes.
Comparison with Similar Compounds
2,2,4-Trimethyladipic acid: Similar in structure but lacks the phosphono group.
4-Phosphonoadipic acid: Contains the phosphono group but lacks the methyl groups at positions 2 and 4.
2,2,4-Trimethyl-4-phosphonobutyric acid: Similar structure with a shorter carbon chain.
Uniqueness: 2,2,4-Trimethyl-4-phosphonoadipic acid is unique due to the presence of both methyl and phosphono groups, which confer distinct chemical and physical properties
Properties
CAS No. |
67492-84-6 |
|---|---|
Molecular Formula |
C9H17O7P |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phosphonohexanedioic acid |
InChI |
InChI=1S/C9H17O7P/c1-8(2,7(12)13)5-9(3,4-6(10)11)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
NRKRINAWCRQMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CC(=O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



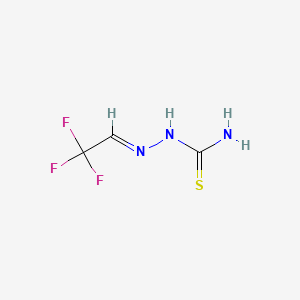
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)

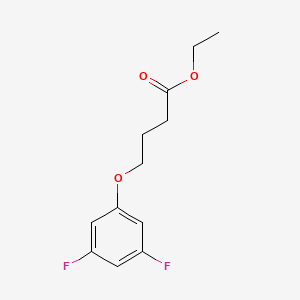
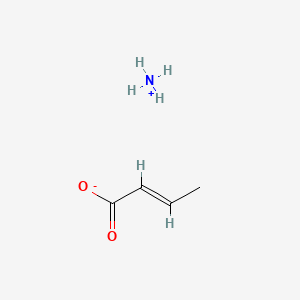
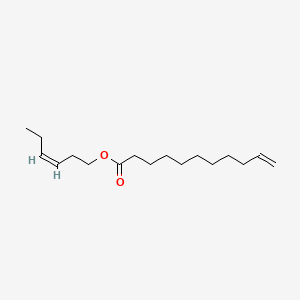
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
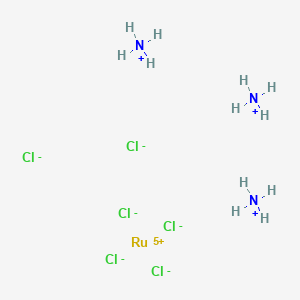
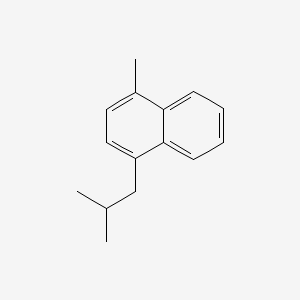
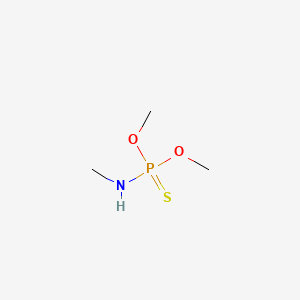
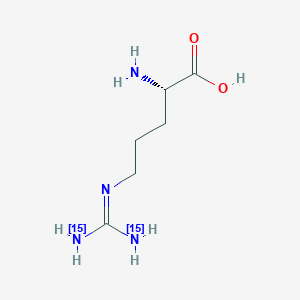

![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
